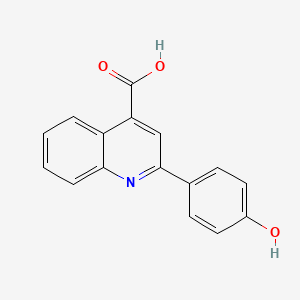

2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)17-15/h1-9,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZJHVJKXJLBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30418139 | |

| Record name | 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6952-34-7 | |

| Record name | 6952-34-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30418139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the core methodologies, presents comparative quantitative data, and offers detailed experimental protocols for key synthesis reactions.

Introduction

Quinoline-4-carboxylic acids are a prominent class of compounds in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3] The specific derivative, this compound, is of particular interest due to its potential as a scaffold in the design of novel therapeutic agents. The synthesis of this and related quinoline-4-carboxylic acids is predominantly achieved through well-established named reactions, most notably the Pfitzinger reaction and the Doebner-von Miller reaction.[4][5][6]

Core Synthesis Methodologies

The synthesis of this compound primarily relies on two classical and versatile methods for quinoline formation: the Pfitzinger reaction and the Doebner-von Miller reaction.

The Pfitzinger Reaction

The Pfitzinger reaction is a robust method for the synthesis of substituted quinoline-4-carboxylic acids.[7][8] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[7][9] The reaction proceeds through the hydrolysis of isatin to an intermediate keto-acid, which then reacts with the carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[7]

Reaction Pathway:

Figure 1: The Pfitzinger reaction pathway for the synthesis of this compound.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[5] This reaction can also be adapted to a three-component system involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[1][4][6] The reaction is typically catalyzed by a Lewis or Brønsted acid.[5] The mechanism involves the formation of an imine, followed by a series of conjugate additions, cyclization, and oxidation steps to afford the quinoline ring system.

Reaction Pathway:

Figure 2: The Doebner-von Miller reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives, which can serve as a proxy for the synthesis of the target compound.

| Reaction Type | Reactants | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Pfitzinger | Isatin, Acetophenone | KOH, Ethanol | 8 hours | 35 | [10] |

| Doebner | Aniline, 2-Nitrobenzaldehyde, Pyruvic acid | Trifluoroacetic acid, Ethanol | 12 hours | 23 | [4] |

| Doebner | Aniline, Benzaldehyde, Pyruvic acid | BF₃·THF, MeCN | 21 hours | Not specified | [1] |

Note: The yields can vary significantly based on the specific substrates, reaction conditions, and purification methods employed.

Experimental Protocols

Detailed Methodology for the Pfitzinger Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives.[10]

Materials:

-

Isatin

-

4-Hydroxyacetophenone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), 3 M

-

Water

Procedure:

-

Dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.

-

Slowly add a solution of 4-hydroxyacetophenone (1.1 equivalents) in ethanol to the isatin solution.

-

Reflux the reaction mixture at 85°C for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and acidify the solution to a pH of 5-6 using 3 M hydrochloric acid.

-

The precipitated solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Detailed Methodology for the Doebner-von Miller Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Doebner reaction for quinoline-4-carboxylic acids.[4]

Materials:

-

Aniline

-

4-Hydroxybenzaldehyde

-

Pyruvic acid

-

Trifluoroacetic acid (TFA) or another suitable acid catalyst

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of aniline (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol.

-

Reflux the mixture for 1 hour to facilitate the formation of the Schiff base.

-

To the reaction mixture, add pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid.

-

Continue to reflux the mixture for an additional 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water with vigorous stirring.

-

The resulting precipitate is collected by filtration.

-

The crude product is then treated with an aqueous solution of a base (e.g., K₂CO₃) to dissolve the carboxylic acid, followed by filtration to remove any insoluble impurities.

-

The filtrate is then acidified with dilute HCl to a pH of 1-2 to precipitate the pure product.

-

The solid is collected by filtration, washed with water, and dried. Purification can be further enhanced by flash column chromatography.

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies, primarily the Pfitzinger and Doebner-von Miller reactions. The choice of method may depend on the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. The Pfitzinger reaction offers a direct route from isatin and a substituted acetophenone, while the Doebner-von Miller reaction provides a versatile three-component approach. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry for the efficient preparation of this and related quinoline-4-carboxylic acid derivatives. Further optimization of reaction conditions can lead to improved yields and purity of the final product.

References

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. iipseries.org [iipseries.org]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

An In-Depth Technical Guide to the Pfitzinger Reaction for the Synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pfitzinger reaction for the synthesis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry. The document details the reaction mechanism, offers a step-by-step experimental protocol, and presents key quantitative and spectroscopic data for the target compound.

Introduction to the Pfitzinger Reaction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a well-established and versatile chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide.[1][2] The resulting quinoline-4-carboxylic acid core is a prominent feature in numerous biologically active compounds, exhibiting a wide array of medicinal properties including antitumor, antiviral, and antibacterial activities.[3]

The synthesis of this compound via the Pfitzinger reaction proceeds by reacting isatin with 4-hydroxyacetophenone in a basic medium.

Reaction Mechanism and Experimental Workflow

The Pfitzinger reaction mechanism involves several key steps. Initially, the amide bond of isatin undergoes hydrolysis in the presence of a base to form an intermediate keto-acid.[4] This is followed by the condensation of the keto-acid with the carbonyl group of 4-hydroxyacetophenone to form an imine, which then tautomerizes to a more stable enamine.[4] The subsequent intramolecular cyclization and dehydration of the enamine intermediate yield the final product, this compound.[4]

The general experimental workflow for the synthesis and purification of this compound is outlined below.

Experimental Protocol

This protocol is a generalized procedure for the synthesis of this compound based on established Pfitzinger reaction methodologies.[3][5]

Materials:

-

Isatin

-

4-Hydroxyacetophenone

-

Potassium hydroxide (KOH)

-

Absolute Ethanol

-

Distilled Water

-

Diethyl ether

-

Hydrochloric acid (HCl) or Acetic acid

Procedure:

-

Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a mixture of absolute ethanol and a small amount of distilled water.

-

Isatin Ring Opening: Add isatin to the basic solution and stir at room temperature for approximately one hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.

-

Addition of Ketone: To this mixture, add an equimolar amount of 4-hydroxyacetophenone.

-

Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent by rotary evaporation. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

-

Extraction: Extract the aqueous solution with diethyl ether to remove any unreacted 4-hydroxyacetophenone and other neutral impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically at a pH of 4-5).

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Data Presentation

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Pfitzinger reaction. Yields can vary based on the specific substrates and reaction conditions.

| Parameter | Value/Description | Reference |

| Reactants | ||

| Isatin | 1.0 eq | [5] |

| 4-Hydroxyacetophenone | 1.0 - 1.1 eq | [5] |

| Potassium Hydroxide | 3.0 - 4.0 eq | [5] |

| Solvent | Ethanol/Water | [5] |

| Reaction Temperature | Reflux (approx. 79°C) | [5] |

| Reaction Time | 24 hours | [5] |

| Product Yield | Moderate to good | [6] |

| Appearance | Yellow, odorless powder |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | Spectral data would show characteristic peaks for the aromatic protons of the quinoline and hydroxyphenyl rings, as well as the acidic proton of the carboxylic acid and the hydroxyl group. |

| ¹³C NMR | The carbon spectrum would display signals corresponding to the distinct carbon atoms in the quinoline and hydroxyphenyl moieties, including the carbonyl carbon of the carboxylic acid. |

| Infrared (IR) | The IR spectrum is expected to show characteristic absorption bands for O-H stretching (from both the carboxylic acid and the phenol), C=O stretching of the carboxylic acid, and C=C and C=N stretching of the aromatic rings. Typical ranges are 3436–3242 cm⁻¹ for O-H and 1724–1708 cm⁻¹ for C=O.[5] |

| Mass Spectrometry (MS) | The mass spectrum would confirm the molecular weight of the compound. The predicted monoisotopic mass is 265.0739 g/mol .[7] |

Applications in Drug Development

Quinoline-4-carboxylic acids are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:

-

Anticancer agents: Certain quinoline derivatives have demonstrated the ability to intercalate with DNA, leading to antitumor activity.

-

Antiviral agents: Some compounds have shown promise as anti-HIV agents.[6]

-

Antibacterial agents: The quinoline core is a well-established scaffold in the discovery of antibacterial drugs.[3]

-

Antimalarial agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.[3]

The Pfitzinger reaction provides a robust and adaptable synthetic route to access a diverse library of these valuable compounds for screening and lead optimization in drug discovery programs.

References

- 1. Secure Verification [cherry.chem.bg.ac.rs]

- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. benchchem.com [benchchem.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - this compound (C16H11NO3) [pubchemlite.lcsb.uni.lu]

The Doebner Reaction: A Technical Guide to the Synthesis of Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Doebner reaction, a cornerstone in synthetic organic chemistry for the preparation of quinoline-4-carboxylic acids. The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This document details the reaction mechanism, optimized experimental protocols, and applications in drug discovery, with a focus on providing actionable data and methodologies for professionals in the field.

Introduction to the Doebner Reaction

First reported by Oscar Doebner in 1887, the classical Doebner reaction is a three-component synthesis involving the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1] This one-pot reaction provides a direct and versatile route to 2-substituted quinoline-4-carboxylic acids.[1] These products are significant, as the quinoline-4-carboxylic acid framework is found in a wide array of bioactive compounds with antimalarial, antibacterial, antitumor, and anti-inflammatory properties.[2][3]

While robust, the traditional Doebner reaction can be limited by low yields, especially when using anilines that possess strong electron-withdrawing groups.[1][3] This has spurred considerable research into modified and optimized protocols, such as the use of Lewis acid catalysts, which have significantly broadened the reaction's substrate scope and improved its efficiency, making it a highly relevant tool in modern drug discovery.[3][4]

Reaction Mechanism and Pathway

The mechanism of the Doebner reaction proceeds through several distinct steps. It begins with the acid-catalyzed condensation of the aniline and aldehyde to form an N-arylimine (Schiff base). In parallel, pyruvic acid undergoes tautomerization to its more nucleophilic enol form. This is followed by a Michael-type addition of the pyruvic acid enol to the imine. The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring to form a dihydroquinoline intermediate. The final step is an oxidation of this intermediate to yield the aromatic quinoline-4-carboxylic acid product.[1] The oxidizing agent is often an imine formed from a second molecule of the aniline and aldehyde, which is reduced in a hydrogen transfer process.[1]

Optimized Experimental Protocol

Modern protocols have overcome many limitations of the classical Doebner reaction. The following procedure is based on a Lewis acid-catalyzed method that has proven effective for a wide range of anilines, including those with electron-withdrawing substituents.[3][5]

Materials:

-

Substituted Aniline (1.8 mmol, 3.0 equiv)

-

Substituted Aldehyde (2.0 mmol, 3.3 equiv)

-

Pyruvic Acid (0.6 mmol, 1.0 equiv)

-

Lewis Acid Catalyst (e.g., BF₃·THF or BF₃·OEt₂, 0.5 equiv)

-

Anhydrous Acetonitrile (MeCN)

-

Ethyl Acetate (EtOAc)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Workflow:

Procedure:

-

Reaction Setup: To a solution of the substituted aniline (1.8 mmol) and the aldehyde (2.0 mmol) in anhydrous acetonitrile (1.0 mL) in a round-bottom flask, add the Lewis acid catalyst (e.g., BF₃·THF, 0.5 equiv) at room temperature under an inert atmosphere.[5]

-

Initial Heating: Stir the resulting mixture at 65 °C for 1 hour.[5]

-

Addition of Pyruvic Acid: In a separate flask, prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the heated reaction mixture over a period of time.[5]

-

Reaction: Continue to stir the reaction mixture at 65 °C for an additional 20 hours.[5] Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

-

Extraction: Separate the aqueous layer and extract it with EtOAc. Combine the organic layers and wash with brine.[5]

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.[5]

-

Purification: The crude product can be purified by silica gel column chromatography or by recrystallization/solidification to yield the desired quinoline-4-carboxylic acid.[5]

Data Presentation: Substrate Scope and Yields

The optimized Doebner reaction protocol is applicable to a wide variety of anilines and aldehydes. The reaction accommodates anilines with both electron-donating and electron-withdrawing groups, showcasing its broad utility.[3][4]

| Entry | Aniline (Substituent) | Aldehyde | Product (Substituents) | Yield (%) | Reference |

| 1 | 4-CF₃ | Benzaldehyde | 6-CF₃, 2-Phenyl | 90 | [3] |

| 2 | 4-Cl | Benzaldehyde | 6-Cl, 2-Phenyl | 81 | [3] |

| 3 | 4-MeO | Benzaldehyde | 6-MeO, 2-Phenyl | 85 | [3] |

| 4 | 3-MeO | Benzaldehyde | 7-MeO, 2-Phenyl | 89 | [3] |

| 5 | 4-F | Benzaldehyde | 6-F, 2-Phenyl | 82 | [3] |

| 6 | Aniline | 4-Cl-Benzaldehyde | 2-(4-Cl-Phenyl) | 85 | [3] |

| 7 | Aniline | 4-MeO-Benzaldehyde | 2-(4-MeO-Phenyl) | 88 | [3] |

| 8 | Aniline | Thiophene-2-carbaldehyde | 2-(Thiophen-2-yl) | 81 | [3] |

| Note: Yields are isolated yields based on illustrative data from referenced literature. Actual yields may vary depending on specific conditions and scale. |

Applications in Drug Development: Targeting Signaling Pathways

Quinoline-4-carboxylic acid derivatives are of high interest to drug development professionals due to their diverse biological activities.[2] A prominent example is their application as inhibitors of critical cell signaling pathways implicated in cancer.

Inhibition of the STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a key role in cell proliferation, survival, and metastasis.[5] Constitutive activation of the STAT3 signaling pathway is a characteristic of many human cancers.[5] Certain quinoline-4-carboxylic acid derivatives have been developed as potent STAT3 inhibitors.[3][5] For instance, the compound YHO-1701, synthesized via a Doebner-type reaction, functions by binding to the SH2 domain of the STAT3 monomer.[3][5] This binding event prevents STAT3 from forming dimers, which is a prerequisite for its translocation into the nucleus to act as a transcription factor for oncogenes.[5] By blocking this pathway, these quinoline derivatives can inhibit tumor growth.

References

Spectroscopic Characterization of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative with potential applications in medicinal chemistry. This document outlines the common synthetic routes, detailed experimental protocols for spectroscopic analysis, and a summary of expected spectroscopic data.

Introduction

This compound (C₁₆H₁₁NO₃, Molar Mass: 265.26 g/mol ) belongs to the quinoline-4-carboxylic acid class of compounds.[1][2] Quinoline derivatives are known for a wide range of biological activities, making their synthesis and characterization a significant area of research.[3] Accurate spectroscopic characterization is crucial for confirming the structure and purity of this compound, which is essential for its further development in any research or drug discovery pipeline. The CAS number for this compound is 6952-34-7.[1][4][5]

Synthesis

The synthesis of this compound is commonly achieved through well-established methods for forming the quinoline ring system, such as the Pfitzinger and Doebner reactions.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[6] For the synthesis of the title compound, isatin would be reacted with 4-hydroxyacetophenone.

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[7] In the case of this compound, the reactants would be aniline, 4-hydroxybenzaldehyde, and pyruvic acid.

Spectroscopic Data Summary

While specific experimental data for this compound is not extensively available in the public domain, the following tables summarize the expected spectroscopic characteristics based on the analysis of closely related compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

Table 1: Expected ¹H NMR Spectral Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 14.0 | Singlet (broad) | Position is concentration and solvent dependent. May exchange with D₂O. |

| Phenolic (-OH) | 9.0 - 11.0 | Singlet (broad) | Position is concentration and solvent dependent. May exchange with D₂O. |

| Quinoline H3 | 8.0 - 8.5 | Singlet | |

| Quinoline H5/H8 | 8.0 - 8.7 | Doublet | |

| Quinoline H6/H7 | 7.5 - 8.0 | Multiplet | |

| Phenyl H2'/H6' | 7.8 - 8.3 | Doublet | |

| Phenyl H3'/H5' | 6.9 - 7.2 | Doublet |

¹³C NMR Spectroscopy

Table 2: Expected ¹³C NMR Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Quinoline C2 | 150 - 160 |

| Quinoline C4 | 140 - 150 |

| Quinoline C4a/C8a | 120 - 140 |

| Quinoline C5/C8 | 125 - 135 |

| Quinoline C6/C7 | 120 - 130 |

| Quinoline C3 | 115 - 125 |

| Phenyl C1' | 120 - 130 |

| Phenyl C4' (C-OH) | 155 - 165 |

| Phenyl C2'/C6' | 128 - 135 |

| Phenyl C3'/C5' | 115 - 120 |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| O-H (Phenol) | Stretching | 3200 - 3600 | Broad, Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1720 | Strong |

| C=C / C=N (Aromatic) | Stretching | 1450 - 1650 | Medium to Strong |

| C-O (Carboxylic Acid/Phenol) | Stretching | 1200 - 1350 | Strong |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| Ion | Formula | Expected m/z | Notes |

| [M]+• | C₁₆H₁₁NO₃ | 265.07 | Molecular Ion |

| [M-H]⁻ | C₁₆H₁₀NO₃ | 264.07 | Deprotonated Molecule |

| [M+H]⁺ | C₁₆H₁₂NO₃ | 266.08 | Protonated Molecule |

| [M-COOH]⁺ | C₁₅H₁₀NO | 220.08 | Loss of carboxylic acid group |

| [M-H₂O]⁺• | C₁₆H₉NO₂ | 247.06 | Loss of water |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis via Pfitzinger Reaction

-

Preparation of Reagents: Isatin and 4-hydroxyacetophenone are used as starting materials. A solution of potassium hydroxide in ethanol and water serves as the base and solvent.

-

Reaction Setup: In a round-bottom flask, isatin is dissolved in the ethanolic potassium hydroxide solution.

-

Addition of Carbonyl Compound: 4-Hydroxyacetophenone is added to the reaction mixture.

-

Reflux: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and washed with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials.

-

Precipitation: The aqueous layer is acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Purification: The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[8][9]

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, methanol-d₄) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, a proton-decoupled sequence is typically employed.

-

Data Processing: The obtained free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded first. Then, the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument.

-

Data Acquisition: The sample solution is introduced into the ion source, and spectra are recorded in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Data Analysis: The mass-to-charge ratios (m/z) of the observed ions are analyzed to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the spectroscopic characterization of the synthesized product.

References

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C16H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

Spectroscopic Analysis of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid, a compound of significant interest in medicinal chemistry. The following sections present the available spectral data in a structured format, outline the experimental context for its synthesis and characterization, and provide a visual representation of the data hierarchy.

¹H and ¹³C NMR Data

The NMR data presented below is based on the characterization of this compound synthesized via the Pfitzinger reaction. The spectra were recorded on a Bruker spectrometer using DMSO-d₆ as the solvent.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.8 - 8.4 | m | 9H, Ar-H |

| 9.95 | s | 1H, Ar-OH |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 115.81 | Ar-C |

| 118.63 | Ar-C |

| 122.98 | Ar-C |

| 125.37 | Ar-C |

| 127.15 | Ar-C |

| 128.69 | Ar-C |

| 128.84 | Ar-C |

| 129.42 | Ar-C |

| 130.11 | Ar-C |

| 137.35 | Ar-C |

| 148.33 | Ar-C |

| 155.74 | Ar-C |

| 159.51 | Ar-C |

| 167.74 | Ar-COOH |

Experimental Protocols

The synthesis of this compound was achieved using the Pfitzinger reaction.[1] This established method involves the condensation of isatin with an α-methylene ketone, in this case, 4-hydroxyacetophenone, in the presence of a base. The resulting product was purified and its chemical structure was confirmed through various spectroscopic techniques, including ¹H NMR and ¹³C NMR.[1]

The NMR spectra were acquired on a Bruker spectrometer. The solvent used for the analysis was deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Data Visualization

The logical relationship of the presented data, from the parent compound to its specific NMR spectral features, is illustrated in the following diagram.

References

Physical and chemical properties of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid. This quinoline derivative is a subject of interest in medicinal chemistry due to the established broad-spectrum biological activities of the quinoline-4-carboxylic acid scaffold, including anticancer, antibacterial, and anti-inflammatory properties. This document consolidates available data on its molecular structure, spectral characteristics, and synthetic methodologies. Furthermore, it delves into a key mechanism of action for this class of compounds—the inhibition of the STAT3 signaling pathway—and provides detailed experimental protocols for its synthesis and characterization. All quantitative data are presented in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

This compound, with the CAS number 6952-34-7, is a heterocyclic aromatic compound. Its core structure consists of a quinoline ring system substituted with a hydroxyphenyl group at the 2-position and a carboxylic acid group at the 4-position.

Structural and General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₁NO₃ | [1] |

| Molecular Weight | 265.26 g/mol | [1] |

| CAS Number | 6952-34-7 | [1] |

| Appearance | Yellow odourless powder | [2] |

| Melting Point | >300 °C | [3] |

| Boiling Point | Not experimentally determined (Predicted) | |

| LogP (Predicted) | 3.0 | [4] |

Solubility and Acidity

| Property | Value | Reference |

| Solubility | Soluble in DMSO | [5] |

| pKa (Predicted) | Not available |

Spectral Data

Detailed spectral data for the target compound is limited. However, data from a closely related compound, 2-(4-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid, provides a valuable reference for interpretation.

Infrared (IR) Spectroscopy: A study on a similar compound, 2-(4-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid, showed characteristic IR peaks at 3428 cm⁻¹ (O-H stretch) and 1706 cm⁻¹ (C=O stretch)[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The following table presents the ¹H and ¹³C NMR data for the related compound, 2-(4-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid, in DMSO-d₆[3]. These values can be used as an estimation for the corresponding signals in this compound.

| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm) | Multiplicity | Integration | Assignment |

| OCH₃ | 3.89 | s | 3H | Methoxy protons |

| Phenyl H3 & H5 | 6.92-6.96 | d | 2H | |

| Quinoline H7 | 7.46-7.50 | dd | 1H | |

| Quinoline H8 | 8.00-8.03 | d | 1H | |

| Quinoline H5 & Phenyl H2 & H6 | 8.10-8.13 | m | 3H | |

| Quinoline H3 | 8.43 | s | 1H | |

| OH | 9.85 | s | 1H | Phenolic proton |

| COOH | 13.95 | s | 1H | Carboxylic acid proton |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ (ppm) |

| 55.85, 104.18, 116.16, 119.68, 122.66, 124.83, 128.81, 129.44, 131.51, 135.61, 145.18, 153.18, 158.30, 159.43, 168.23 |

Mass Spectrometry: The predicted monoisotopic mass is 265.0739 g/mol . Mass spectrometry of related quinoline-4-carboxylic acids typically shows a prominent molecular ion peak and fragmentation patterns involving the loss of the carboxyl group (-COOH)[4][6].

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Pfitzinger reaction.

Synthesis via Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid. For the synthesis of the title compound, isatin is reacted with 4-hydroxyacetophenone.

Materials:

-

Isatin

-

4-Hydroxyacetophenone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Glacial acetic acid

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve isatin (1 equivalent) and 4-hydroxyacetophenone (1 equivalent) in ethanol.

-

Add a concentrated aqueous solution of potassium hydroxide (3-4 equivalents).

-

Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.

-

Cool the aqueous layer in an ice bath and acidify with glacial acetic acid to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Biological Activity and Signaling Pathways

Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of various biological targets. A significant area of research focuses on their ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis[7][8][9].

Inhibition of the STAT3 Signaling Pathway

The mechanism of inhibition by quinoline-4-carboxylic acid derivatives is believed to involve the disruption of STAT3 dimerization. STAT3 proteins are activated through phosphorylation by Janus kinases (JAKs). The phosphorylated STAT3 monomers then form homodimers, translocate to the nucleus, and bind to DNA to regulate the transcription of target genes involved in oncogenesis. Quinoline-4-carboxylic acid derivatives can interfere with this process, leading to the downregulation of STAT3-mediated gene expression and subsequent inhibition of tumor growth.

The following diagram illustrates the inhibition of the STAT3 signaling pathway by a quinoline-4-carboxylic acid derivative.

Conclusion

This compound is a compound of significant interest for further investigation in drug discovery and development. This technical guide has summarized its key physical and chemical properties, provided a detailed protocol for its synthesis, and elucidated its potential mechanism of action through the inhibition of the STAT3 signaling pathway. The provided data and methodologies offer a solid foundation for researchers to explore the therapeutic potential of this and related quinoline-4-carboxylic acid derivatives. Further studies are warranted to fully characterize its biological activity profile and to optimize its properties as a potential therapeutic agent.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. bio-protocol.org [bio-protocol.org]

- 4. PubChemLite - this compound (C16H11NO3) [pubchemlite.lcsb.uni.lu]

- 5. This compound - [sigmaaldrich.com]

- 6. chempap.org [chempap.org]

- 7. benthamscience.com [benthamscience.com]

- 8. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide presents information on closely related analogs and outlines standardized experimental protocols for determining its solubility profile. Furthermore, a proposed experimental workflow for investigating its biological activity is visualized.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₆H₁₁NO₃ and a molecular weight of 265.27 g/mol . It is described as a yellow, odorless powder. The presence of both a carboxylic acid and a hydroxyl group suggests that its solubility will be highly dependent on the polarity and hydrogen-bonding capabilities of the solvent.

Solubility Data

Table 1: Solubility of Structurally Related Quinoline Carboxylic Acid Derivatives

| Compound | Solvent | Solubility | Citation |

| Quinoline-4-carboxylic acid | Dimethyl Sulfoxide (DMSO) | 34 mg/mL | [1] |

Note: This data is for a related compound and should be used as an estimate only. Experimental determination of the solubility of this compound is highly recommended.

Experimental Protocols for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation)

-

Volumetric flasks and pipettes

Procedure: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a set period to allow the undissolved solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method (or another appropriate analytical technique) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of a Proposed Experimental Workflow

While specific signaling pathways for this compound are not well-defined in the literature, related 2-aryl-quinoline-4-carboxylic acid derivatives have been investigated as potential inhibitors of enzymes such as Leishmania major N-myristoyltransferase (LmNMT). The following diagram illustrates a hypothetical experimental workflow to investigate the interaction of the target compound with a potential biological target.

Caption: Proposed workflow for target identification and validation.

This diagram outlines a logical progression from computational prediction to experimental validation for assessing the biological activity of this compound against a potential therapeutic target.

Conclusion

This technical guide consolidates the available information on the solubility profile of this compound and provides a framework for its experimental determination. The lack of specific quantitative data highlights a knowledge gap and underscores the importance of conducting dedicated solubility studies to support further research and development of this compound. The proposed experimental workflow offers a strategic approach to exploring its potential biological activities.

References

The Biological Versatility of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activities of 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid, a member of the broader class of quinoline-4-carboxylic acids known for their diverse pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows. The primary focus is on its established antileishmanial activity, with further exploration into potential anticancer, histone deacetylase (HDAC) inhibitory, sirtuin 3 (SIRT3) inhibitory, and cyclooxygenase-2 (COX-2) inhibitory activities based on studies of structurally related compounds. This guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological functions.[1] The quinoline-4-carboxylic acid moiety, in particular, is associated with a range of activities including antibacterial, antiviral, anti-inflammatory, antimalarial, and anticancer effects.[2][3] The compound this compound, featuring a hydroxyphenyl substituent at the 2-position, has been synthesized and investigated for its therapeutic potential. This document consolidates the available scientific information on its biological activities to facilitate further research and development.

Synthesis

The synthesis of this compound is commonly achieved through the Pfitzinger reaction. This method involves the condensation of isatin with an appropriate α-methyl ketone in the presence of a base.

Experimental Protocol: Synthesis via Pfitzinger Reaction

Materials:

-

Isatin

-

4-Hydroxyacetophenone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) or Acetic acid for acidification

-

Ether for extraction (optional)

Procedure:

-

An equimolar mixture of isatin and 4-hydroxyacetophenone is prepared.

-

The mixture is dissolved in a solution of potassium hydroxide in aqueous ethanol.

-

The reaction mixture is refluxed for several hours (typically 24 hours), and the progress is monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is distilled off.

-

Water is added to the residue, and any neutral impurities can be removed by extraction with ether.

-

The aqueous layer is then acidified with an acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.

-

The precipitate, this compound, is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Biological Activities

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. Research has demonstrated that this compound (referred to as compound Q7 in a key study) exhibits activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[2]

| Compound | Organism | Assay Type | IC50 (µg/mL) | IC50 (µM) |

| This compound (Q7) | L. donovani promastigote | MTT Assay (72h) | >200 | >754 |

Note: While the primary publication indicated weak activity, supplementary data from the same study provided a more nuanced view, though still showing lower potency compared to other analogs.

Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote Viability)

This protocol is based on the widely used MTT assay to assess the viability of Leishmania promastigotes.

Materials:

-

Leishmania donovani promastigotes in stationary phase

-

M-199 medium (or RPMI-1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin)

-

This compound (dissolved in DMSO)

-

Amphotericin B (positive control)

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Sodium dodecyl sulfate (SDS) solution

-

96-well flat-bottom microtiter plates

-

Incubator (25°C)

-

Microplate reader (570 nm)

Procedure:

-

Parasite Culture: L. donovani promastigotes are cultured in M-199 medium at 25°C until they reach the stationary phase of growth.

-

Plate Seeding: The parasites are seeded into 96-well plates at a density of approximately 2 x 10^5 or 1 x 10^6 cells per well in fresh medium.

-

Compound Addition: Serial dilutions of this compound (e.g., from 1.56 to 200 µg/mL) are added to the wells in triplicate.[2] Wells with medium and parasites only serve as a negative control, and wells with a standard drug like Amphotericin B serve as a positive control. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated at 25°C for 72 hours.

-

MTT Assay: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 3-4 hours at 25°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding 100 µL of DMSO or a lysis buffer to each well. The plate may be gently agitated to ensure complete dissolution.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of inhibition is calculated for each concentration relative to the control wells. The IC50 value (the concentration that inhibits 50% of parasite growth) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Anticancer and Associated Mechanistic Activities

While direct anticancer studies on this compound are not extensively reported, the broader class of 2-phenylquinoline-4-carboxylic acid derivatives has shown promise in this area. The potential mechanisms of action include the inhibition of histone deacetylases (HDACs) and sirtuins (SIRTs), as well as cyclooxygenase-2 (COX-2).

HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.[4] Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as selective HDAC3 inhibitors.[4]

This protocol provides a general framework for assessing HDAC inhibitory activity.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Test compound (this compound)

-

Trichostatin A or SAHA (positive control inhibitor)

-

Developer solution (containing trypsin)

-

96-well black microplates

-

Fluorometric microplate reader (Ex: 355-360 nm, Em: 460 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and positive control in HDAC assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle for control), and the diluted HDAC enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop and Develop: Add the developer solution to each well. This stops the HDAC reaction and allows trypsin to cleave the deacetylated substrate, releasing the fluorophore.

-

Final Incubation: Incubate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence on a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Sirtuins are a class of NAD+-dependent deacetylases. SIRT3, located in the mitochondria, is involved in regulating cellular metabolism and has emerged as a target in cancer. Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective SIRT3 inhibitors.[5][6]

COX-2 is an enzyme that is often overexpressed in inflammatory conditions and various cancers. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory and anticancer drugs with reduced gastrointestinal side effects. Certain 4-carboxyl quinoline derivatives have been designed and synthesized as selective COX-2 inhibitors.[7]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This is a representative protocol for measuring COX-2 inhibition.

Materials:

-

Human recombinant COX-2 enzyme

-

COX assay buffer

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound

-

Celecoxib (positive control)

-

Detection reagent (e.g., for measuring prostaglandin E2)

-

96-well plates

-

Incubator (37°C)

-

Plate reader

Procedure:

-

Enzyme Preparation: To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

-

Inhibitor Addition: Add various concentrations of the test compound, celecoxib, or vehicle (DMSO) to the appropriate wells.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., dilute HCl).

-

Detection: Measure the amount of prostaglandin produced using an appropriate method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Conclusion

This compound has demonstrated definitive, albeit moderate, antileishmanial activity. The broader family of 2-phenylquinoline-4-carboxylic acids exhibits a rich pharmacology, with members showing potent inhibition of clinically relevant targets such as HDACs, sirtuins, and COX-2. This suggests that this compound may possess a wider range of biological activities than currently documented. Further investigation into its anticancer properties and specific enzyme inhibitory profile is warranted. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the full therapeutic potential of this and related quinoline scaffolds.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SIRT3 Screening Assay Kit (ab133129) is not available | Abcam [abcam.com]

- 6. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Therapeutic Potential of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide to Key Molecular Targets

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic potential of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid and its derivatives. This versatile scaffold has emerged as a promising platform for the development of novel inhibitors targeting a range of enzymes implicated in cancer, parasitic diseases, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core molecular targets, quantitative inhibitory data, detailed experimental protocols, and the associated signaling pathways.

Key Therapeutic Targets and Quantitative Data

The this compound backbone has been successfully modified to generate potent and selective inhibitors for several key enzymes. The following tables summarize the quantitative data for lead compounds against their respective targets.

Table 1: Sirtuin 3 (SIRT3) Inhibition

| Compound ID | Target | IC50 (µM) | Target Disease | Reference |

| P6 | SIRT3 | 7.2 | Leukemia | [1][2][3][4] |

| SIRT1 | 32.6 | [1][2][3][4] | ||

| SIRT2 | 33.5 | [1][2][3][4] |

Compound P6 is a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative.

Table 2: Histone Deacetylase (HDAC) Inhibition

| Compound ID | Target | IC50 (µM) | Target Disease | Reference |

| D28 | HDAC3 | 24.45 | Cancer | [5][6][7] |

| HDAC1 | >1000 | [7] | ||

| HDAC2 | >1000 | [7] | ||

| HDAC6 | >1000 | [5][6][7] | ||

| D29 | HDAC3 | 0.477 | Cancer | [7] |

| HDAC1 | 32.59 | [7] | ||

| HDAC2 | 183.5 | [7] | ||

| HDAC6 | >1000 | [7] |

Compounds D28 and D29 are 2-phenylquinoline-4-carboxylic acid derivatives.

Table 3: Dihydroorotate Dehydrogenase (DHODH) Inhibition

| Compound ID | Target | IC50 (nM) | Target Disease | Reference |

| 41 | DHODH | 9.71 ± 1.4 | Cancer | [8][9][10][11][12] |

| 43 | DHODH | 26.2 ± 1.8 | Cancer | [8][9][10][11][12] |

Compounds 41 and 43 are 4-quinoline carboxylic acid derivatives.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of this compound derivatives stems from their ability to modulate critical cellular signaling pathways.

SIRT3 in Cancer Metabolism and Chemoresistance

Sirtuin 3 (SIRT3), a mitochondrial NAD+-dependent deacetylase, plays a dual role in cancer.[13][14][15] It can act as both a tumor promoter and a suppressor depending on the cellular context.[13][14][15] In acute myeloid leukemia (AML), SIRT3 is implicated in promoting chemoresistance by regulating mitochondrial oxidative phosphorylation and reducing reactive oxygen species (ROS).[5][16] Inhibition of SIRT3 can disrupt these protective mechanisms, leading to increased sensitivity to chemotherapy.[16]

HDAC3 and the Wnt/β-catenin Signaling Pathway

Histone deacetylase 3 (HDAC3) is frequently overexpressed in colorectal cancer and has been shown to enhance the Wnt/β-catenin signaling pathway.[17][18][19] This pathway is crucial for cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[20] HDAC3 can influence the translocation of β-catenin to the nucleus, where it acts as a transcriptional co-activator for Wnt target genes.[18][19] Inhibition of HDAC3 can suppress this pathway, leading to decreased cancer cell proliferation.[17]

DHODH in De Novo Pyrimidine Biosynthesis

Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA precursors.[8][21][22] Cancer cells, with their high proliferation rates, are heavily reliant on this pathway for nucleotide supply.[13] DHODH links pyrimidine biosynthesis to the mitochondrial respiratory chain.[13][21] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and inhibition of tumor growth.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of potential therapeutic agents. The following sections provide methodologies for key enzymatic assays.

Fluorometric SIRT3 Inhibition Assay

This assay quantifies SIRT3 activity by measuring the deacetylation of a fluorogenic peptide substrate.

Materials:

-

Recombinant human SIRT3 enzyme

-

SIRT3 fluorogenic peptide substrate (e.g., based on p53 sequence)[23]

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

Stop solution (e.g., containing a SIRT inhibitor like nicotinamide)

-

Test compound (this compound derivative)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[7][23][24]

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, SIRT3 enzyme, and NAD+.

-

Add the test compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the SIRT3 fluorogenic peptide substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 45 minutes).[24]

-

Stop the reaction by adding the stop solution containing the developer.

-

Incubate at room temperature for an additional period (e.g., 30 minutes) to allow for signal development.[24]

-

Measure the fluorescence intensity.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Fluorometric HDAC3 Inhibition Assay

This assay is based on the deacetylation of a fluorogenic substrate, where the resulting fluorescence is proportional to HDAC3 activity.[10]

Materials:

-

Recombinant human HDAC3 enzyme

-

HDAC fluorometric substrate (containing an acetylated lysine)[10]

-

Assay Buffer

-

Lysine Developer[10]

-

Stop Solution (e.g., containing Trichostatin A)

-

Test compound (this compound derivative)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[25]

Procedure:

-

Prepare serial dilutions of the test compound.

-

To the wells of a 96-well plate, add assay buffer and HDAC3 enzyme.

-

Add the test compound or vehicle control.

-

Initiate the reaction by adding the HDAC fluorometric substrate.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).[25]

-

Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Incubate at room temperature for a short period (e.g., 15 minutes).[25]

-

Measure the fluorescence intensity.

-

Calculate the percentage of inhibition and determine the IC50 value.

Spectrophotometric DHODH Inhibition Assay (DCIP Reduction)

This assay measures DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[15][22] The decrease in absorbance at 600 nm corresponds to the rate of DHODH-catalyzed oxidation of dihydroorotate.[22]

Materials:

-

Recombinant human DHODH enzyme

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)[11]

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

Test compound (this compound derivative)

-

96-well clear microplate

-

Spectrophotometer microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer and DHODH enzyme.

-

Add the test compound or vehicle control and incubate at room temperature for a pre-incubation period (e.g., 15-30 minutes) to allow for inhibitor binding.[15][22]

-

Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in assay buffer.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately measure the decrease in absorbance at 600 nm kinetically over a period of time (e.g., 10-15 minutes).[15]

-

Determine the initial reaction velocity (rate of change in absorbance).

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of targeted therapies. Its derivatives have demonstrated potent and selective inhibition of key enzymes involved in cancer progression, including SIRT3, HDAC3, and DHODH. The data and protocols presented in this guide provide a solid foundation for further research and development efforts aimed at translating the therapeutic potential of this chemical series into novel clinical candidates. Continued exploration of structure-activity relationships and in vivo efficacy studies are warranted to fully elucidate the therapeutic utility of these compounds.

References

- 1. Navigating the Promising Intersection of Sirtuins and Acute Myeloid Leukemia - Be part of the knowledge - ReachMD [reachmd.com]

- 2. researchgate.net [researchgate.net]

- 3. Histone deacetylase inhibitors induce attenuation of Wnt signaling and TCF7L2 depletion in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIRT3 deacetylase activity confers chemoresistance in AML via regulation of mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. bioscience.co.uk [bioscience.co.uk]

- 7. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]

- 8. geneonline.com [geneonline.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Simultaneous inhibition of Sirtuin 3 and cholesterol homeostasis targets acute myeloid leukemia stem cells by perturbing fatty acid β-oxidation and inducing lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. HDAC3 impacts multiple oncogenic pathways in colon cancer cells with effects on Wnt and vitamin D signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. SIRT3 Screening Assay Kit (ab133129) is not available | Abcam [abcam.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on a specific, promising subclass: 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid and its analogs. These compounds have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy in oncology, infectious diseases, and inflammatory disorders. This document provides a comprehensive overview of their synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to their development. Quantitative data is presented in structured tables for comparative analysis, and critical pathways and workflows are visualized to facilitate understanding.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs.[1] The functionalization of the quinoline ring at various positions has led to the discovery of compounds with diverse pharmacological properties, including antimicrobial, antiviral, antimalarial, anti-inflammatory, and anticancer activities.[1][2] The 2-aryl-quinoline-4-carboxylic acid motif, in particular, has emerged as a key pharmacophore. The presence of an aryl group at the C-2 position and a carboxylic acid at the C-4 position are critical for various biological interactions.[3][4] This guide delves into the specifics of this compound derivatives, exploring their therapeutic potential and the scientific underpinnings of their activity.

Synthesis of 2-Arylquinoline-4-carboxylic Acids

The synthesis of 2-arylquinoline-4-carboxylic acids is primarily achieved through well-established condensation reactions, most notably the Doebner and Pfitzinger reactions.

The Doebner Reaction

A common and versatile method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[3] This one-pot, three-component reaction involves the condensation of an aniline, an aldehyde (typically a benzaldehyde derivative), and pyruvic acid.[5][6]

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to substituted quinoline-4-carboxylic acids.[7] This method involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[7]

Mechanisms of Action and Biological Activities

Derivatives of this compound have demonstrated a variety of biological activities, often through the inhibition of key enzymes involved in disease pathogenesis.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A primary mechanism of anticancer activity for this class of compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[3][4] By inhibiting DHODH, these compounds disrupt the synthesis of pyrimidines, which are essential for DNA and RNA replication, thereby halting the proliferation of rapidly dividing cancer cells.[4]

Structure-Activity Relationship for DHODH Inhibition:

-

C-2 Position: Bulky, hydrophobic substituents are generally required for potent inhibition.[3][4]

-

C-4 Position: A carboxylic acid moiety is crucial for activity, likely forming a salt bridge with key residues in the enzyme's active site.[4]

-

Benzo Portion of the Quinoline Ring: Appropriate substitutions on this ring can modulate activity.[4]

Histone Deacetylase (HDAC) Inhibition

Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors.[7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[7] By inhibiting HDACs, these compounds can induce changes in chromatin structure, leading to the expression of tumor suppressor genes and ultimately, cell cycle arrest and apoptosis in cancer cells.[9]

Structure-Activity Relationship for HDAC Inhibition: The 2-substituted phenylquinoline-4-carboxylic acid group often serves as the "cap" moiety in the pharmacophore of HDAC inhibitors, which also includes a linker region and a zinc-binding group.[7] Modifications to the phenyl ring and the quinoline core can influence potency and isoform selectivity.[8]

Sirtuin 3 (SIRT3) Inhibition

More recently, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a member of the sirtuin family of NAD+-dependent deacetylases.[8][10] SIRT3 is primarily localized in the mitochondria and plays a key role in regulating mitochondrial function and cellular metabolism. Its inhibition has emerged as a potential therapeutic strategy in certain cancers, particularly leukemias.[10]

Antimicrobial Activity

Various 2-aryl-quinoline-4-carboxylic acid derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][5] The presence of an aryl ring at the second position of the quinoline-4-carboxylic acid scaffold is often associated with good antibacterial properties.[5]

Quantitative Biological Data